Gliovirin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

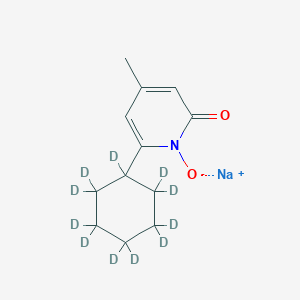

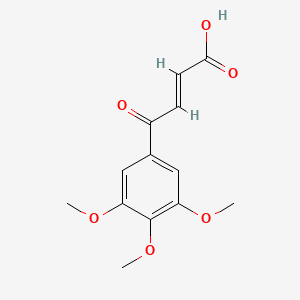

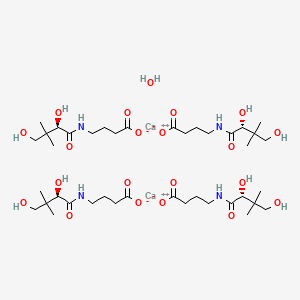

Gliovirin is a sulfur-containing fungal secondary metabolite belonging to the class of epidithiodioxopiperazine. It is characterized by an internal disulfide bridge, which allows it to perform redox cycling between oxidized and reduced forms, producing reactive oxygen species or disturbing intracellular redox homeostasis by interacting with thiol groups of antioxidants such as glutathione . This compound is produced by the fungus Trichoderma virens and exhibits strong anti-oomycete and potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the bicyclic tetrahydro-1,2-oxazine subunit of gliovirin involves a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. This process includes oxidative elaboration to the fully functionalized bicycle through a series of mild transformations . The key steps involve the catalytic, enantioselective propargylation of an oxime to furnish a crucial N-hydroxyamino ester intermediate .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Trichoderma virens strains that are capable of producing this compound. The production process involves optimizing the growth conditions of the fungus to maximize this compound yield. This includes controlling factors such as temperature, pH, nutrient availability, and aeration .

Chemical Reactions Analysis

Types of Reactions: Gliovirin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the disulfide bridge in its structure makes it particularly reactive in redox processes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can facilitate the oxidation of this compound.

Reduction: Reducing agents like dithiothreitol or glutathione can reduce the disulfide bridge in this compound.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule, depending on the reagents used.

Major Products: The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

Gliovirin exerts its effects primarily through its redox activity. The internal disulfide bridge allows this compound to cycle between oxidized and reduced forms, generating reactive oxygen species in the process. This redox cycling can disrupt intracellular redox homeostasis, leading to oxidative stress and cell damage . This compound also interacts with thiol groups of antioxidants such as glutathione, further contributing to its oxidative effects .

Comparison with Similar Compounds

Gliovirin is unique among fungal secondary metabolites due to its specific structure and redox activity. Similar compounds include:

Gliotoxin: Another epidithiodioxopiperazine with a similar disulfide bridge and redox activity.

Pretrichodermamides A and E: Disulfide antibiotics with an unusual tetrahydro-1,2-oxazine core, similar to this compound.

Peniciadametizine B: A monothiolated oxazine natural product related to this compound.

This compound stands out due to its strong anti-oomycete and potential anticancer properties, making it a valuable compound for both agricultural and medical research .

Properties

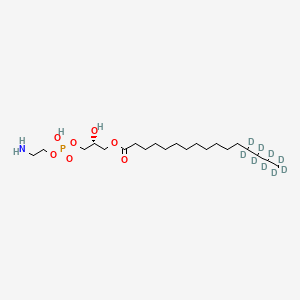

Molecular Formula |

C20H20N2O8S2 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione |

InChI |

InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26) |

InChI Key |

VZUFPCHAVLFFAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-[4-(4-Carbamimidoylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10782610.png)

![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)